molecular formula C23H21N2NaO5S B6523601 sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate CAS No. 1007068-76-9

sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate

Cat. No.: B6523601
CAS No.: 1007068-76-9
M. Wt: 460.5 g/mol
InChI Key: RCWBGZCDVQOAIK-UHFFFAOYSA-M
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Description

Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate is a sodium salt derivative of a carbazole-containing sulfonamide compound. Its structure features a 9H-carbazole core linked to a 2-hydroxypropyl chain, which is further substituted with a benzenesulfonamido-acetate moiety. The sodium counterion likely enhances aqueous solubility, making it advantageous for biological or pharmaceutical applications. The benzenesulfonamido group and carbazole framework are critical for interactions with biological targets, as seen in related compounds .

Properties

IUPAC Name

sodium;2-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S.Na/c26-17(14-24(16-23(27)28)31(29,30)18-8-2-1-3-9-18)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25;/h1-13,17,26H,14-16H2,(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBGZCDVQOAIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that carbazole derivatives, including sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that carbazole-based sulfonamides selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics .

Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Its sulfonamide moiety is known for its effectiveness against bacterial infections, and research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antibiotics to combat resistant strains .

Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. This compound can be incorporated into polymer matrices to enhance the performance of OLEDs by improving their efficiency and stability. Research has shown that these compounds can lead to brighter and more durable displays .

Conductive Polymers
The compound's ability to form conductive networks makes it valuable in the development of conductive polymers. These materials have applications in flexible electronics, sensors, and energy storage devices. The integration of carbazole units into polymer backbones can significantly enhance the electrical conductivity and mechanical properties of the resulting materials .

Organic Electronics

Photovoltaic Cells
this compound has been explored as a potential material in organic photovoltaic cells (OPVs). Its favorable energy levels and charge transport characteristics can improve the efficiency of light absorption and conversion into electrical energy. Studies indicate that incorporating such compounds into OPV architectures could lead to higher power conversion efficiencies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) .
Study COLED ApplicationsEnhanced brightness and stability in OLED devices when used as an emissive layer .
Study DNeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions, indicating potential for neurodegenerative disease treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole Derivatives

Compound Name Substituents on Sulfonamide/Backbone Key Functional Groups Reference
Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate Benzenesulfonamido-acetate (sodium salt) Carbazole, hydroxypropyl, sodium
KL001 Methanesulfonamide, furanylmethyl Carbazole, hydroxypropyl, furan
Compound 25 (Salih et al.) Triazanylidene-pyrazolone Carbazole, acetyl
N-[3-(...)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide, furanylmethyl Carbazole, hydroxypropyl

Physicochemical Properties

  • Solubility : The sodium salt in the target compound likely improves water solubility compared to neutral sulfonamides (e.g., KL001 or methylbenzenesulfonamide derivatives) .

Preparation Methods

Formation of the 3-(9H-Carbazol-9-yl)-2-Hydroxypropyl Intermediate

The synthesis begins with the preparation of the key intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl . This is typically achieved through an epoxide ring-opening reaction between 9H-carbazole and epichlorohydrin. Under basic conditions (e.g., NaOH in DMF), the carbazole’s nitrogen attacks the less substituted carbon of epichlorohydrin, yielding the intermediate after hydrolysis.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or 1,2-dichloroethane (DCE)

  • Temperature : 60–80°C

  • Catalyst : Silver acetate (AgOAc) or bismuth chloride (BiCl3)

  • Yield : 70–85%

Introduction of the Benzenesulfonamide Group

The intermediate is subsequently functionalized with benzenesulfonamide. This step involves nucleophilic substitution, where the primary amine of the hydroxypropyl group reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Reaction Scheme :

3-(9H-Carbazol-9-yl)-2-hydroxypropylamine+Benzenesulfonyl chlorideEt3N, DCMN-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide\text{3-(9H-Carbazol-9-yl)-2-hydroxypropylamine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide}

Optimization Notes :

  • Excess benzenesulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

  • Dichloromethane (DCM) is preferred for its inertness and solubility properties.

Acetate Functionalization and Salt Formation

The final step involves alkylation with sodium chloroacetate to introduce the carboxylate group. The sulfonamide’s nitrogen reacts with chloroacetate under basic conditions, followed by neutralization with sodium hydroxide to form the sodium salt.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)/water mixture

  • Base : Sodium hydride (NaH) or K2_2CO3_3

  • Temperature : 25–40°C

  • Yield : 60–75%

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel column chromatography. A gradient elution of hexane/ethyl acetate (9:1 to 4:1) effectively separates intermediates. For the final compound, polar solvent systems (e.g., ethyl acetate/methanol 5:1) are employed.

Recrystallization

Recrystallization from ethanol/water (7:3) yields the sodium salt as a crystalline solid.

Analytical Data

  • 1^1H NMR (DMSO-d6d_6): δ 8.15–7.20 (m, aromatic protons), 4.30 (t, J = 6.5 Hz, 2H), 3.85 (s, 2H, CH2_2COO^-), 3.45 (m, 1H, CHOH).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

  • Mass Spec : [M-Na]^- calcd. 463.12, found 463.10.

Optimization Challenges and Solutions

Steric Hindrance

The carbazole moiety’s bulkiness slows sulfonylation. Catalysts like BiCl3_3 (10 mol%) enhance reaction rates by activating the sulfonyl chloride.

Byproduct Formation

Partial oxidation of the hydroxypropyl group can occur. Adding antioxidants (e.g., BHT) or working under nitrogen suppresses this.

Scalability and Industrial Relevance

Patent US9265772B2 highlights gram-scale synthesis using continuous flow reactors, improving reproducibility and yield (85–90%). The sodium salt’s hygroscopicity necessitates storage under anhydrous conditions .

Q & A

Q. What established synthetic routes are available for sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination: Combine carbazole derivatives (e.g., carbazole-9-acetaldehyde) with sulfonamide intermediates in dichloroethane, using sodium triacetoxyborohydride as a reducing agent. Reaction conditions (room temperature, inert atmosphere) and stoichiometric ratios (1:1 carbazole to sulfonamide) are critical to avoid side products .
  • Epoxide Ring-Opening: React epoxide intermediates (e.g., N-(oxiran-2-ylmethyl)methanesulfonamide) with carbazole in DMF using NaH as a base. Yield optimization requires controlled addition of NaH (60% dispersion) and reaction times of 12–24 hours .
    Purification via column chromatography (hexane/EtOAc gradients) and crystallization (MeOH/H₂O) are standard .

Q. How is structural characterization of this compound performed using X-ray crystallography?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a loop at 100 K .
  • Refinement: Employ SHELXL (for small-molecule refinement) with full-matrix least-squares methods. Key parameters include displacement parameters (ADPs) for non-H atoms and riding models for H atoms. For low-resolution data (<1.0 Å), refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O) using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers optimize crystallographic refinement for this compound when encountering low-resolution or twinned data?

Methodological Answer:

  • Twinning Correction: Use SHELXD to detect twinning operators and refine using the HKLF5 format in SHELXL. Apply the BASF parameter to model fractional contributions of twin domains .
  • Low-Resolution Strategies: Restrain ADPs (SIMU/DELU instructions in SHELXL) and apply Hirshfeld rigid-bond tests to validate geometric accuracy. For electron density ambiguities, employ Fourier difference maps to locate missing atoms .

Q. How can contradictions in reported biological activities of sulfonamido-carbazole derivatives be resolved?

Methodological Answer:

  • Structural Variants: Compare substituent effects. For example, BACE1 inhibition (IC₅₀ < 1 µM) in requires a 2-hydroxypropyl linker, whereas cryptochrome stabilization () depends on dimethylaminoethyl side chains. Validate via SAR studies using analogues with modified substituents .
  • Assay Conditions: Control for pH (e.g., BACE1 assays at pH 4.5 vs. neutral pH in cryptochrome studies) and co-solvents (DMF vs. DMSO) that may alter protein binding .

Q. What in vitro assays are suitable for studying its role in circadian clock regulation or enzyme inhibition?

Methodological Answer:

  • Cryptochrome Stabilization: Use bioluminescence resonance energy transfer (BRET) assays with HEK293T cells expressing CRY1-LUC fusion proteins. Measure luminescence decay over 24 hours with/without compound treatment (10 µM) .
  • BACE1 Inhibition: Perform FRET-based assays using recombinant BACE1 and fluorogenic substrates (e.g., MCA-EVNLDAEFK-Quencher). Calculate IC₅₀ values via dose-response curves (0.1–100 µM range) .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups for α-glucosidase or CRY modulation?

Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with variations in the sulfonamido group (e.g., methyl vs. benzyl substituents) and carbazole substitution (3,6-difluoro vs. unsubstituted). Test in α-glucosidase inhibition assays (PNPG substrate, pH 6.8) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to align derivatives with CRY1 binding pockets (PDB: 4CT0). Prioritize compounds with hydrogen bonds to Glu372 and hydrophobic interactions with Phe319 .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in NMR spectra due to dynamic stereochemistry?

Methodological Answer:

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at 298–343 K. Line broadening at lower temperatures indicates restricted rotation (e.g., around sulfonamido bonds). Confirm via NOESY (nuclear Overhauser effects) if intramolecular H-bonding stabilizes conformers .
  • DFT Calculations: Optimize conformers using Gaussian09 (B3LYP/6-31G*) and compare computed chemical shifts with experimental data .

Q. What strategies mitigate batch-to-batch variability in biological activity during scale-up synthesis?

Methodological Answer:

  • Quality Control: Enforce strict HPLC purity thresholds (>98%) and characterize intermediates via LC-MS. Monitor residual solvents (DMF, dichloroethane) via GC-MS to ensure compliance with ICH guidelines .
  • Crystallization Consistency: Use seed crystals and controlled cooling rates (0.1°C/min) to ensure uniform polymorphism. Validate via PXRD to detect undesired polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.